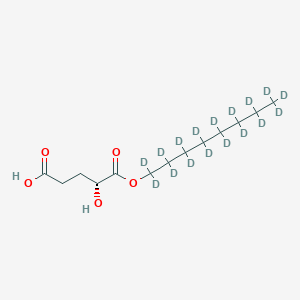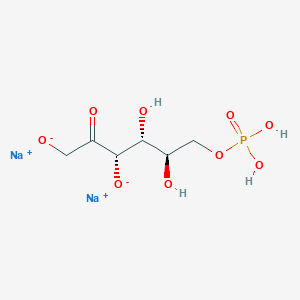
D-Fructose-6-phosphate (disodium) salt
Overview
Description
D-Fructose-6-phosphate (disodium) salt is a chemical compound with the molecular formula C6H11Na2O9P·xH2O. It is a disodium salt form of D-fructose-6-phosphate, which is an important intermediate in the glycolytic pathway. This compound is commonly used in biochemical and metabolic research due to its role in glycolysis and other metabolic processes.
Synthetic Routes and Reaction Conditions:
Isomerization of Glucose-6-phosphate: this compound is typically synthesized through the isomerization of glucose-6-phosphate. This reaction is catalyzed by the enzyme phosphoglucose isomerase under physiological conditions.
Industrial Production Methods: On an industrial scale, the compound is produced by the enzymatic conversion of glucose-6-phosphate using immobilized enzymes to ensure high yield and purity.
Types of Reactions:
Oxidation: D-Fructose-6-phosphate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert D-fructose-6-phosphate into its reduced forms.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different phosphate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Phosphorylating agents like phosphorus oxychloride (POCl3) are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of D-fructose-6-phosphate.
Reduction: Reduced forms of D-fructose-6-phosphate.
Substitution: Various phosphate esters.
Scientific Research Applications
D-Fructose-6-phosphate (disodium) salt is extensively used in scientific research due to its role in glycolysis and metabolic studies. It is employed to:
Characterize Enzymes: Used to study and differentiate enzymes involved in the glycolytic pathway, such as phosphofructokinase and aldolase.
Metabolic Studies: Investigates metabolic pathways and the regulation of glycolysis.
Drug Development: Assists in the development of drugs targeting metabolic disorders and diseases.
Mechanism of Action
The compound exerts its effects primarily through its role in the glycolytic pathway. It is phosphorylated to form fructose-1,6-bisphosphate, which is then cleaved into two three-carbon molecules that continue through glycolysis. The molecular targets include enzymes like phosphofructokinase and aldolase, and the pathways involved are glycolysis and related metabolic processes.
Comparison with Similar Compounds
D-Glucose-6-phosphate: Another glycolytic intermediate, but differs in its structure and function.
D-Fructose-1,6-bisphosphate: A downstream product in the glycolytic pathway, formed from D-fructose-6-phosphate.
Uniqueness: D-Fructose-6-phosphate (disodium) salt is unique in its disodium form, which enhances its solubility and stability compared to other forms of fructose-6-phosphate.
Properties
IUPAC Name |
disodium;(3S,4S,5R)-4,5-dihydroxy-2-oxo-6-phosphonooxyhexane-1,3-diolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h4-6,9,11H,1-2H2,(H2,12,13,14);;/q-2;2*+1/t4-,5-,6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCUTLNWSBJTSG-CCXTYWFUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C[O-])[O-])O)O)OP(=O)(O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)C[O-])[O-])O)O)OP(=O)(O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Na2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Aminoethyl)amino]-4-[[3-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxamideHydrochloride](/img/structure/B8054831.png)
![6-benzoyl-2-pent-4-ynyl-5-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8054840.png)
![calcium;(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate](/img/structure/B8054845.png)
![6-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B8054857.png)
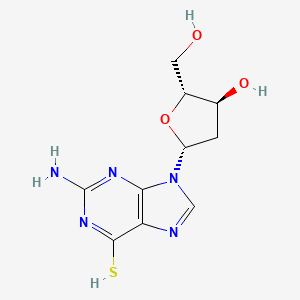
![(2S,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,4,5-tetrol](/img/structure/B8054868.png)

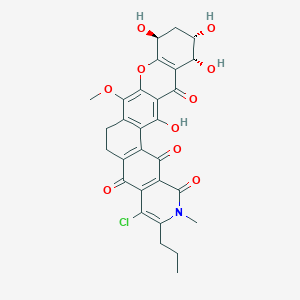
![(E)-2-[[(E)-2-[[(2S)-1-[(3R,4R,7S,10S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B8054890.png)
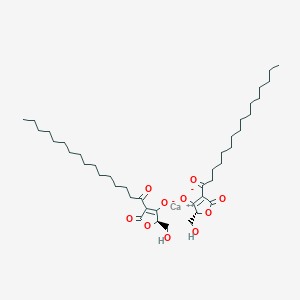

![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-isothiocyanatobenzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-6-isothiocyanatobenzoate](/img/structure/B8054921.png)
![2-hydroxy-5,6-dimethoxy-3-[(E,2S)-2-methylhex-4-enoyl]-1H-pyridin-4-one](/img/structure/B8054935.png)
